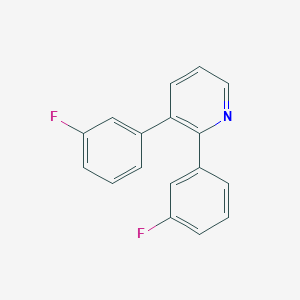![molecular formula C8H7N3O B12965230 1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B12965230.png)
1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring. The presence of this core structure imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at specific positions to introduce the ethanone group. Key steps in the synthesis may include:
Cyclization Reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the ethanone group via reactions such as Friedel-Crafts acylation or other carbonylation methods.
Purification: Isolation and purification of the final product using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets within cells. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various signaling pathways. For example, it has been shown to inhibit protein kinase B (Akt), a key regulator of cell growth and survival . By inhibiting Akt, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also contain the pyrrolo[2,3-d]pyrimidine core and have been studied as selective inhibitors of protein kinase B (Akt).
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar heterocyclic structure and have been explored for their anticancer and antimicrobial properties.
Uniqueness
1-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-3-10-8-7(6)2-9-4-11-8/h2-4H,1H3,(H,9,10,11) |
Clave InChI |
QFBZQUFLSNTYCF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=NC=NC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4S,6R,6aR)-tert-Butyl 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,6a-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate](/img/structure/B12965149.png)
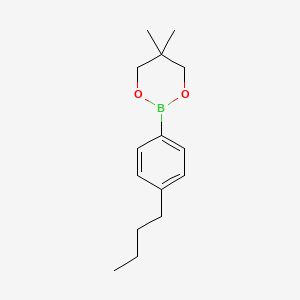
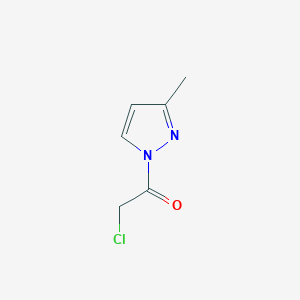
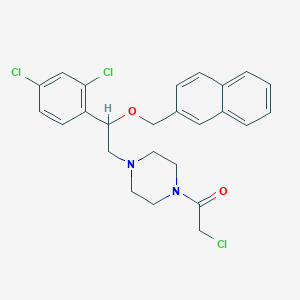

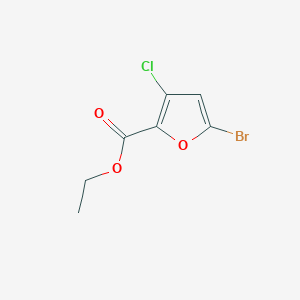
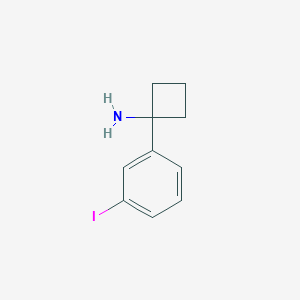
![(1S,3S,5S,6R,8S)-3-Ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965201.png)





